molecular formula C12H15F2NO6S B7449750 4-[3-(Difluoromethoxy)piperidin-1-yl]sulfonyl-5-methylfuran-2-carboxylic acid

4-[3-(Difluoromethoxy)piperidin-1-yl]sulfonyl-5-methylfuran-2-carboxylic acid

Cat. No. B7449750
M. Wt: 339.31 g/mol
InChI Key: VPXIZIQTJKLHNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(Difluoromethoxy)piperidin-1-yl]sulfonyl-5-methylfuran-2-carboxylic acid is a chemical compound that is commonly referred to as DFMP or PF-06840003. It is a novel small molecule inhibitor that has shown promising results in various scientific research applications.

Mechanism of Action

DFMP works by inhibiting a specific enzyme called isocitrate dehydrogenase (IDH) that is involved in cellular metabolism. IDH mutations have been identified in various types of cancer, and DFMP has been shown to selectively target these mutated cells. By inhibiting IDH, DFMP disrupts the metabolic pathways of cancer cells, leading to cell death.
Biochemical and Physiological Effects
DFMP has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to reduce the levels of oncometabolites, which are metabolites that promote cancer growth. DFMP has also been shown to reduce the levels of pro-inflammatory cytokines, which are involved in the immune response. Physiologically, DFMP has been shown to reduce tumor growth and reduce the severity of symptoms in autoimmune diseases.

Advantages and Limitations for Lab Experiments

The advantages of using DFMP in lab experiments include its selectivity for mutated IDH cells, its ability to disrupt metabolic pathways, and its potential therapeutic applications. The limitations of using DFMP in lab experiments include its complex synthesis process, its potential toxicity, and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for DFMP research. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and autoimmune diseases. Another direction is to investigate its potential toxicity and safety in humans. Additionally, further research is needed to fully understand its mechanism of action and identify potential biomarkers for patient selection.

Synthesis Methods

The synthesis of DFMP involves several steps, starting with the reaction of 3-(difluoromethoxy)piperidine with 2,5-dimethylfuran-3-carboxylic acid. The resulting compound is then treated with sulfonyl chloride to form the final product, 4-[3-(Difluoromethoxy)piperidin-1-yl]sulfonyl-5-methylfuran-2-carboxylic acid. The synthesis of DFMP is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

DFMP has been shown to have potential therapeutic applications in various scientific research studies. It has been studied as a potential treatment for cancer, inflammation, and autoimmune diseases. In cancer research, DFMP has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that DFMP can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Autoimmune disease research has shown that DFMP can reduce the severity of symptoms by modulating the immune response.

properties

IUPAC Name

4-[3-(difluoromethoxy)piperidin-1-yl]sulfonyl-5-methylfuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO6S/c1-7-10(5-9(20-7)11(16)17)22(18,19)15-4-2-3-8(6-15)21-12(13)14/h5,8,12H,2-4,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXIZIQTJKLHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)O)S(=O)(=O)N2CCCC(C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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